Graveoline is a natural product found in Lunasia amara, Haplophyllum griffithianum, and other organisms with data available.
Graveoline
CAS No.: 485-61-0
Cat. No.: VC20775534
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
Purity: 96 % (TLC, mass spectrometry)
* For research use only. Not for human or veterinary use.

CAS No. | 485-61-0 |
---|---|
Molecular Formula | C17H13NO3 |
Molecular Weight | 279.29 g/mol |
IUPAC Name | 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one |
Standard InChI | InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3 |
Standard InChI Key | COBBNRKBTCBWQP-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 |
Canonical SMILES | CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 |
Melting Point | 205 - 205.5 °C |
Chemical Structure and Properties
Molecular Structure
Graveoline is chemically identified as 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4(1H)-one, with the molecular formula C₁₇H₁₃NO₃ . Its structure features a quinolinone core with a methylenedioxyphenyl (benzodioxole) substituent at position 2 and a methyl group at position 1. This structural configuration contributes to its biological activity and pharmacological properties.
The compound belongs to the class of organic compounds known as hydroquinolones, which are hydrogenated quinolines bearing a ketone group . More specifically, it falls under the classification hierarchy of organoheterocyclic compounds > quinolines and derivatives > quinolones and derivatives > hydroquinolones .
Physical and Chemical Properties
Graveoline possesses several important physical and chemical properties that influence its biological behavior and pharmaceutical potential. These properties are summarized in Table 1 below:
The compound has a relatively high lipophilicity (XlogP = 3.10), suggesting good membrane permeability, which may contribute to its various biological activities . With four hydrogen bond acceptors and no donors, graveoline can participate in specific molecular interactions that may be important for its binding to biological targets.
Natural Sources
Plant Distribution
Graveoline has been identified in several plant species, primarily within the Rutaceae family. The main natural sources include:
These plants have historically been used in traditional medicine systems across different cultures, suggesting that graveoline may contribute to some of their reported therapeutic effects.
Biological Activities
Acetylcholinesterase Inhibition
Graveoline and its synthetic analogs have demonstrated significant acetylcholinesterase (AChE) inhibitory activity . AChE inhibitors are important therapeutic agents for treating neurodegenerative conditions such as Alzheimer's disease, as they can increase cholinergic neurotransmission by preventing the breakdown of acetylcholine.
Recent research has focused on developing graveoline-based dual-site AChE inhibitors that can interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme . These modified analogs have shown stronger inhibitory activity against AChE and higher selectivity compared to butyrylcholinesterase (BuChE), with selectivity indices ranging from 45 to 486 .
The structural characteristics of graveoline make it a suitable scaffold for developing these dual-site inhibitors. When the parent ring is substituted with specific side chains, particularly when the distance between the two active sites has six chemical bonds and the terminal amino group is piperidine, optimal inhibitory activity is achieved .
Other Biological Activities
In addition to its anticancer and enzyme inhibitory properties, graveoline has been reported to possess several other biological activities:
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Antibacterial effects - Graveoline has demonstrated activity against certain bacterial strains
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Spasmolytic properties - It can reduce smooth muscle contractions, which may be valuable for treating conditions involving muscle spasms
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Potential neuroprotective effects - Based on its interaction with cholinergic systems and other pharmacological properties
These diverse biological activities highlight the multifaceted therapeutic potential of this natural alkaloid.
Metabolism
In Vitro Metabolism Studies
Recent research has investigated the in vitro metabolism of graveoline using rat and human liver microsomes and hepatocytes . When graveoline (20 μM) was incubated with nicotinamide adenine dinucleotide phosphate-supplemented liver preparations, researchers were able to detect and identify its metabolites using liquid chromatography coupled with photodiode array detection and quadrupole/time-of-flight tandem mass spectrometry .
A total of 12 metabolites were identified, comprising 6 phase I and 6 phase II metabolites . The structures of these metabolites were characterized based on accurate mass measurements, elemental composition analysis, and fragment ion patterns.
Metabolic Pathways
The metabolism of graveoline involves several pathways:
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Demethylenation - Opening of the methylenedioxy ring
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Demethylation - Removal of methyl groups
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Hydroxylation - Addition of hydroxyl groups
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Glucuronidation - Conjugation with glucuronic acid
Among these metabolites, the one designated as M10, which is produced by opening the methylenedioxyphenyl ring, was found to be the most abundant in both liver microsomes and hepatocytes . This metabolic reaction is primarily catalyzed by several cytochrome P450 enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5 .
Understanding the metabolism of graveoline is crucial for evaluating its pharmacokinetic properties, potential drug interactions, and safety profile, which are essential considerations for any compound being developed for therapeutic applications.
Pharmacokinetic Properties
ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of graveoline have been computationally predicted using admetSAR 2, providing valuable insights into its pharmacokinetic behavior. Table 2 summarizes these predicted properties:
Property | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 98.85% |
Caco-2 Permeability | Positive | 88.80% |
Blood-Brain Barrier Penetration | Positive | 77.50% |
Human Oral Bioavailability | Positive | 55.71% |
Subcellular Localization | Mitochondria | 69.39% |
P-glycoprotein Substrate | Negative | 90.67% |
CYP3A4 Substrate | Positive | 54.57% |
CYP2C9 Substrate | Negative | 80.46% |
CYP2D6 Substrate | Negative | 85.32% |
CYP3A4 Inhibition | Positive | 79.59% |
CYP2C9 Inhibition | Negative | 90.71% |
CYP2C19 Inhibition | Positive | 89.94% |
According to these predictions, graveoline exhibits favorable pharmacokinetic properties, including high human intestinal absorption (98.85% probability) and blood-brain barrier penetration (77.50% probability) . These characteristics suggest that the compound could achieve adequate systemic exposure and potentially reach central nervous system targets, which is particularly relevant for its acetylcholinesterase inhibitory activity.
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